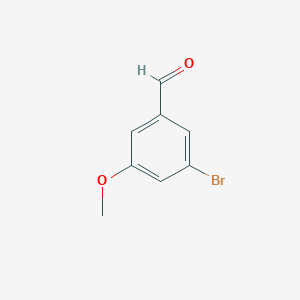

3-Bromo-5-methoxybenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXBEEKTPWZHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442436 | |

| Record name | 3-Bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262450-65-7 | |

| Record name | 3-Bromo-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262450-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methoxybenzaldehyde from 3-hydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible multi-step synthetic pathway for the transformation of 3-hydroxy-5-methoxybenzaldehyde (B43286) to 3-bromo-5-methoxybenzaldehyde. Due to the chemical nature of the starting material, a direct substitution of the hydroxyl group with a bromine atom is not a practical approach. Therefore, this guide details a robust, multi-step synthesis involving nitration, reduction, and a subsequent Sandmeyer reaction—a cornerstone of aromatic chemistry for the introduction of halides.[1][2]

Synthetic Strategy Overview

The proposed synthesis is a three-step process designed to functionalize the aromatic ring and then replace the newly introduced functional group with the desired bromine atom. The aldehyde and methoxy (B1213986) groups are largely unreactive under the proposed conditions, though careful control of the reaction environment is crucial to prevent side reactions.

The overall transformation can be visualized as follows:

Caption: Multi-step synthesis of 3-Bromo-5-methoxybenzaldehyde.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Nitration of 3-hydroxy-5-methoxybenzaldehyde

This initial step introduces a nitro group onto the aromatic ring. The hydroxyl and methoxy groups are ortho-, para-directing, making position 4 the most likely site of nitration.

Reaction:

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxy-5-methoxybenzaldehyde in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of ice water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

| Parameter | Value |

| Starting Material | 3-hydroxy-5-methoxybenzaldehyde |

| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid, Glacial Acetic Acid |

| Temperature | 0-10°C |

| Reaction Time | 1-2 hours |

| Expected Product | 4-nitro-3-hydroxy-5-methoxybenzaldehyde |

Step 2: Reduction of 4-nitro-3-hydroxy-5-methoxybenzaldehyde

The nitro group is selectively reduced to a primary amine using a mild reducing agent to avoid the reduction of the aldehyde group. Stannous chloride (SnCl₂) in the presence of hydrochloric acid is a classic and effective reagent for this transformation.[3][4]

Reaction:

Experimental Protocol:

-

To a stirred solution of 4-nitro-3-hydroxy-5-methoxybenzaldehyde in ethanol, add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

| Parameter | Value |

| Starting Material | 4-nitro-3-hydroxy-5-methoxybenzaldehyde |

| Reagents | Stannous Chloride Dihydrate (SnCl₂·2H₂O), Conc. Hydrochloric Acid, Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Expected Product | 4-amino-3-hydroxy-5-methoxybenzaldehyde |

Step 3: Diazotization and Sandmeyer Reaction

This final step involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[1][5]

Reaction:

Experimental Protocol:

-

Diazotization:

-

Dissolve 4-amino-3-hydroxy-5-methoxybenzaldehyde in a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, keeping the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent, such as dichloromethane (B109758) or ether.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the crude 3-bromo-5-methoxybenzaldehyde by column chromatography or recrystallization.

-

| Parameter | Value |

| Starting Material | 4-amino-3-hydroxy-5-methoxybenzaldehyde |

| Reagents | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr) |

| Temperature | Diazotization: 0-5°C; Sandmeyer: 50-60°C |

| Reaction Time | Diazotization: ~30 min; Sandmeyer: 1-2 hours |

| Expected Product | 3-Bromo-5-methoxybenzaldehyde |

Logical Workflow of the Synthesis

The sequence of reactions is critical for the successful synthesis of the target molecule. The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations.

References

An In-depth Technical Guide to 3-Bromo-5-methoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Bromo-5-methoxybenzaldehyde. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols and insights into its potential applications. While extensive data for this specific molecule is compiled, in instances of limited availability, data from closely related analogs is presented to provide a thorough comparative context.

Core Physical and Chemical Properties

3-Bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1] Its structure features a benzene (B151609) ring substituted with a bromine atom, a methoxy (B1213986) group, and a formyl group at positions 3, 5, and 1, respectively. This substitution pattern imparts specific reactivity and physical characteristics to the molecule.

Physical Properties

The physical properties of 3-Bromo-5-methoxybenzaldehyde are summarized in the table below. It is important to note that while some data is available for the target compound, other values are derived from closely related isomers and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | Not specified; likely a solid | |

| Melting Point | Data not available for 3-Bromo-5-methoxybenzaldehyde. For comparison, 3-bromo-4-methoxybenzaldehyde (B45424) has a melting point of 51-54 °C, and 2-bromo-5-methoxybenzaldehyde (B1267466) has a melting point of 71-76 °C. | [2] |

| Boiling Point | 279.5 ± 20.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Solubility | Generally soluble in organic solvents such as ethanol (B145695) and dichloromethane (B109758). Quantitative data is not readily available. | [2] |

| Flash Point | 122.8 ± 21.8 °C |

Chemical Properties and Reactivity

The chemical reactivity of 3-Bromo-5-methoxybenzaldehyde is dictated by its three functional groups: the aldehyde, the methoxy group, and the bromine atom.

-

Aldehyde Group: The formyl group is susceptible to nucleophilic attack, making it a versatile handle for a variety of chemical transformations. It can undergo:

-

Reduction to the corresponding benzyl (B1604629) alcohol using reducing agents like sodium borohydride (B1222165).

-

Oxidation to a carboxylic acid.

-

Nucleophilic addition with organometallic reagents such as Grignard reagents to form secondary alcohols.

-

Wittig reaction to form alkenes.

-

-

Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new substituents. The bromine atom can be replaced through various cross-coupling reactions.

-

Bromo Group: The bromine atom is a key functional group for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (around 9.8-10.0 ppm), the aromatic protons (in the range of 7.0-7.8 ppm), and the methoxy protons (a singlet around 3.8 ppm). The coupling patterns of the aromatic protons would be indicative of their relative positions. For 3-methoxybenzaldehyde (B106831), the aldehydic proton appears at 9.98 ppm, the aromatic protons between 7.25-7.51 ppm, and the methoxy protons at 3.82 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde (around 190-193 ppm). The aromatic carbons will appear in the region of 110-160 ppm, and the methoxy carbon will be observed around 55 ppm. In 3-methoxybenzaldehyde, the carbonyl carbon is at 193.0 ppm, the aromatic carbons range from 112.9 to 159.8 ppm, and the methoxy carbon is at 55.4 ppm.[3]

-

FTIR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the aldehyde at approximately 1700 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic ring and aldehyde, C-O stretching of the methoxy group, and C-Br stretching.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of 3-Bromo-5-methoxybenzaldehyde and some of its key reactions.

Synthesis of 3-Bromo-5-methoxybenzaldehyde

A plausible synthetic route to 3-Bromo-5-methoxybenzaldehyde involves the bromination of 3-methoxybenzaldehyde.

Materials:

-

3-methoxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 3-Bromo-5-methoxybenzaldehyde.

Reduction to (3-Bromo-5-methoxyphenyl)methanol

Materials:

-

3-Bromo-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-Bromo-5-methoxybenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

Wittig Reaction to form 1-Bromo-3-methoxy-5-vinylbenzene

Materials:

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3-Bromo-5-methoxybenzaldehyde

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 equivalents) portion-wise.

-

Stir the resulting ylide solution at room temperature for 30 minutes.

-

Cool the solution back to 0 °C and add a solution of 3-Bromo-5-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to isolate the alkene.

Biological Activity and Signaling Pathways (with reference to a related compound)

Direct studies on the biological activity and signaling pathway interactions of 3-Bromo-5-methoxybenzaldehyde are not extensively reported. However, the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), has been shown to possess significant biological activities, particularly in skin cells. BDB has been demonstrated to modulate key signaling pathways involved in inflammation and oxidative stress, namely the MAPK/AP-1 and Nrf2 pathways. Given the structural similarity, it is plausible that 3-Bromo-5-methoxybenzaldehyde could serve as a scaffold for the development of compounds with related biological activities.

MAPK/AP-1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. In the context of skin health, stressors like UV radiation can activate the MAPK pathway, leading to the activation of the transcription factor AP-1, which in turn upregulates the expression of matrix metalloproteinases (MMPs) that degrade collagen and contribute to skin aging. Studies on BDB have shown that it can inhibit the phosphorylation of key MAPK proteins, thereby suppressing the activation of AP-1 and subsequent inflammatory responses.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. BDB has been found to activate the Nrf2 pathway, leading to an enhanced antioxidant capacity in cells.

Conclusion

3-Bromo-5-methoxybenzaldehyde is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its versatile functional groups allow for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecules. While direct biological data is limited, the activities of closely related compounds suggest that derivatives of 3-Bromo-5-methoxybenzaldehyde could be of interest for the development of new therapeutic agents, particularly those targeting inflammatory and oxidative stress-related pathways. This guide provides a solid foundation of its known properties and synthetic utility, encouraging further exploration of this compound and its derivatives in drug discovery and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 3-Bromo-5-methoxybenzaldehyde. Due to the limited availability of public, experimentally derived spectral data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data, offering a robust reference for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. The guide also outlines a detailed, generalized experimental protocol for the acquisition of NMR spectra for small organic molecules, ensuring that practitioners can apply these methodologies in their own laboratory settings.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-Bromo-5-methoxybenzaldehyde. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, Coupling Constants (J), and Assignments for 3-Bromo-5-methoxybenzaldehyde.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.85 | s | - | 1H | H-7 (Aldehyde) |

| 7.45 | t | 1.5 | 1H | H-4 |

| 7.35 | t | 1.5 | 1H | H-6 |

| 7.15 | t | 1.5 | 1H | H-2 |

| 3.85 | s | - | 3H | OCH₃ |

s = singlet, t = triplet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and Assignments for 3-Bromo-5-methoxybenzaldehyde.

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | C-7 (Aldehyde) |

| 160.5 | C-5 |

| 138.0 | C-1 |

| 128.0 | C-6 |

| 123.0 | C-3 |

| 115.5 | C-2 |

| 112.0 | C-4 |

| 56.0 | OCH₃ |

Experimental Protocols for NMR Spectroscopy

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 3-Bromo-5-methoxybenzaldehyde.

Sample Preparation

-

Sample Purity: Ensure the sample of 3-Bromo-5-methoxybenzaldehyde is of high purity to avoid interference from impurities in the NMR spectrum.

-

Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for benzaldehyde (B42025) derivatives. Other suitable deuterated solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Dissolution and Transfer: Dissolve the sample in the chosen deuterated solvent in a clean, dry vial. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 200-250 ppm is standard.

-

Visualizations

The following diagrams illustrate the chemical structure of 3-Bromo-5-methoxybenzaldehyde and a generalized workflow for NMR data acquisition.

Caption: Chemical structure of 3-Bromo-5-methoxybenzaldehyde.

Caption: Generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry Analysis of 3-Bromo-5-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-Bromo-5-methoxybenzaldehyde, a compound of interest in various research and development domains. This document outlines the predicted fragmentation pattern under electron ionization, offers a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and presents visual representations of the fragmentation pathway and analytical workflow.

Predicted Mass Spectrometry Data

The mass spectrometry analysis of 3-Bromo-5-methoxybenzaldehyde (C₈H₇BrO₂) is predicted to yield a characteristic fragmentation pattern under electron ionization (EI). The presence of a bromine atom will result in isotopic peaks for bromine-containing fragments, with a nearly 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

| Predicted m/z | Corresponding Ion Fragment | Interpretation |

| 214/216 | [C₈H₇BrO₂]⁺ | Molecular ion peak (M⁺) |

| 213/215 | [C₈H₆BrO₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 185/187 | [C₇H₄BrO]⁺ | Loss of the formyl radical ([M-CHO]⁺) |

| 157/159 | [C₆H₂Br]⁺ | Loss of carbon monoxide from the [M-CHO]⁺ fragment |

| 134 | [C₇H₆O₂]⁺ | Loss of a bromine radical ([M-Br]⁺) |

| 106 | [C₆H₅O]⁺ | Loss of carbon monoxide from the [M-Br]⁺ fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol: GC-MS Analysis

This section details a generalized protocol for the analysis of 3-Bromo-5-methoxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 3-Bromo-5-methoxybenzaldehyde at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: For analysis of the compound in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte of interest. The final extract should be dissolved in a compatible solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-300.

-

Data Analysis

-

Compound Identification: The identification of 3-Bromo-5-methoxybenzaldehyde is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library (e.g., NIST).

-

Quantification: For quantitative analysis, a calibration curve can be constructed by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 214) against the concentration of the prepared standards.

Visualized Pathways and Workflows

The following diagrams illustrate the predicted mass spectrometry fragmentation pathway and a typical experimental workflow for the analysis of 3-Bromo-5-methoxybenzaldehyde.

Caption: Predicted EI fragmentation pathway of 3-Bromo-5-methoxybenzaldehyde.

Caption: Generalized workflow for GC-MS analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Bromo-5-methoxybenzaldehyde, a key aromatic aldehyde derivative. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for analysis, serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and quality control.

Core Concepts in the Infrared Analysis of 3-Bromo-5-methoxybenzaldehyde

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

For 3-Bromo-5-methoxybenzaldehyde, the key structural features that give rise to characteristic IR absorptions are the aldehyde group (-CHO), the methoxy (B1213986) group (-OCH₃), the carbon-bromine bond (C-Br), and the substituted benzene (B151609) ring.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption peaks for 3-Bromo-5-methoxybenzaldehyde based on established group frequencies for similar aromatic compounds.[1][2][3][4][5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3000 - 3100 | Medium | C-H (Aromatic) | Stretching |

| ~2850 - 2960 | Medium | C-H (in -OCH₃) | Stretching |

| ~2820 and ~2720 | Medium, distinct | C-H (in -CHO) | Fermi doublet, stretching |

| ~1705 | Strong, sharp | C=O (Aldehyde) | Stretching |

| ~1580 and ~1470 | Medium to Strong | C=C (Aromatic Ring) | Stretching |

| ~1250 | Strong | C-O (Aryl Ether) | Asymmetric Stretching |

| ~1030 | Medium | C-O (Aryl Ether) | Symmetric Stretching |

| ~870 | Strong | C-H (Aromatic) | Out-of-plane Bending |

| ~680 | Medium to Strong | C-Br | Stretching |

Note: The conjugation of the aldehyde to the aromatic ring is expected to lower the C=O stretching frequency to around 1705 cm⁻¹.[1][5] The substitution pattern on the benzene ring (1,3,5-trisubstituted) influences the out-of-plane C-H bending vibrations.

Experimental Protocol: Acquiring the IR Spectrum

The infrared spectrum of solid 3-Bromo-5-methoxybenzaldehyde can be reliably obtained using Fourier Transform Infrared (FTIR) spectroscopy. Two common methods for solid sample preparation are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry potassium bromide, which is transparent to infrared radiation.[8][9]

Materials and Equipment:

-

3-Bromo-5-methoxybenzaldehyde sample

-

FTIR grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with a die set

-

FTIR spectrometer

Procedure:

-

Grinding: In an agate mortar, grind 1-2 mg of the 3-Bromo-5-methoxybenzaldehyde sample into a fine powder.[8]

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar.[8] Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained. Work quickly to minimize moisture absorption by the KBr.[8][10]

-

Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press.

-

Pressing: Apply a pressure of 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[11][12]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid method that requires minimal sample preparation.[13][14][15] It is particularly useful for analyzing small amounts of solid samples.

Materials and Equipment:

-

3-Bromo-5-methoxybenzaldehyde sample

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Spatula

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the 3-Bromo-5-methoxybenzaldehyde powder directly onto the ATR crystal.

-

Applying Pressure: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface.[13]

-

Spectrum Acquisition: Collect the infrared spectrum of the sample.

-

Cleaning: After the measurement, retract the pressure clamp, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of 3-Bromo-5-methoxybenzaldehyde, from sample preparation to final interpretation.

Caption: Workflow for IR analysis of 3-Bromo-5-methoxybenzaldehyde.

Interpretation of the Spectrum

A typical IR spectrum of 3-Bromo-5-methoxybenzaldehyde would be dominated by several key features:

-

Carbonyl (C=O) Stretch: A very strong and sharp absorption peak is expected around 1705 cm⁻¹, characteristic of an aromatic aldehyde.[1][5] Its high intensity makes it the most prominent feature in the spectrum.

-

Aldehyde C-H Stretches: Two weaker but distinct peaks should appear around 2820 cm⁻¹ and 2720 cm⁻¹.[3] The presence of this pair of absorptions is a definitive indicator of an aldehyde functional group.

-

Aromatic and Methoxy C-H Stretches: A group of peaks will be observed between 2850 and 3100 cm⁻¹. The absorptions above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H stretching of the methoxy group.

-

Aromatic C=C Stretches: Medium intensity peaks in the 1470-1580 cm⁻¹ region are indicative of the carbon-carbon double bond vibrations within the benzene ring.

-

Ether C-O Stretch: A strong absorption band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage of the methoxy group.

-

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region. It contains complex vibrations, including C-H out-of-plane bending (a strong peak expected around 870 cm⁻¹ for the 1,3,5-trisubstituted pattern) and the C-Br stretch (expected around 680 cm⁻¹). These absorptions are unique to the overall molecular structure.

By systematically identifying these key absorption bands, researchers can confirm the identity and assess the purity of 3-Bromo-5-methoxybenzaldehyde with a high degree of confidence.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. scribd.com [scribd.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. shimadzu.com [shimadzu.com]

- 9. What Are Kbr Pellets? The Essential Guide To Solid Sample Ftir Analysis - Kintek Solution [kindle-tech.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. m.youtube.com [m.youtube.com]

- 12. azom.com [azom.com]

- 13. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to 3-Bromo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-methoxybenzaldehyde, a key aromatic aldehyde intermediate in organic synthesis. It details the compound's chemical identity, including its IUPAC name and CAS number, and presents its key physicochemical properties. This guide outlines a detailed experimental protocol for its synthesis via electrophoretic bromination of 3-methoxybenzaldehyde (B106831). Furthermore, it explores the compound's role as a versatile building block in the synthesis of more complex molecules, particularly through Suzuki coupling reactions, which are pivotal in drug discovery and materials science. While direct biological activity data for 3-Bromo-5-methoxybenzaldehyde is not extensively available in the public domain, this guide discusses the known biological activities of structurally related brominated benzaldehyde (B42025) derivatives, offering insights into its potential applications.

Chemical Identity and Properties

3-Bromo-5-methoxybenzaldehyde is an organic compound characterized by a benzene (B151609) ring substituted with a bromine atom, a methoxy (B1213986) group, and a formyl (aldehyde) group at positions 3, 5, and 1, respectively.

Table 1: Chemical Identifiers and Physicochemical Properties of 3-Bromo-5-methoxybenzaldehyde [1]

| Identifier | Value |

| IUPAC Name | 3-bromo-5-methoxybenzaldehyde |

| CAS Number | 262450-65-7 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Canonical SMILES | COC1=CC(=CC(=C1)C=O)Br |

| InChI Key | GCXBEEKTPWZHJN-UHFFFAOYSA-N |

| Appearance | Not specified in available literature |

| Solubility | Generally soluble in organic solvents |

Synthesis of 3-Bromo-5-methoxybenzaldehyde

The synthesis of 3-Bromo-5-methoxybenzaldehyde can be achieved through the electrophilic bromination of 3-methoxybenzaldehyde. The methoxy group is an ortho-, para-director; however, the steric hindrance and the electronic effects of the aldehyde group can influence the regioselectivity of the bromination. A plausible synthetic approach is adapted from the bromination of similar aromatic aldehydes.

Experimental Protocol: Bromination of 3-methoxybenzaldehyde

This protocol is based on established methods for the bromination of substituted benzaldehydes, such as the synthesis of 3-bromo-5-nitrobenzaldehyde (B1283693) from 3-nitrobenzaldehyde[2].

Materials:

-

3-methoxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice water

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-methoxybenzaldehyde in a minimal amount of concentrated sulfuric acid at room temperature.

-

Slowly add N-Bromosuccinimide (1.2 equivalents) to the solution in portions, while maintaining the temperature.

-

Heat the reaction mixture to approximately 65°C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice water, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the crude product with anhydrous sodium sulfate.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield 3-Bromo-5-methoxybenzaldehyde.

dot

References

A Technical Guide to the Solubility of 3-Bromo-5-methoxybenzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-5-methoxybenzaldehyde in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a detailed experimental protocol for its determination, alongside a discussion of the general solubility characteristics of related compounds.

Core Properties of 3-Bromo-5-methoxybenzaldehyde

A foundational understanding of the physicochemical properties of 3-Bromo-5-methoxybenzaldehyde is crucial for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 262450-65-7 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | Solid (Typical for substituted benzaldehydes at room temperature) | |

| Predicted Properties | ||

| XLogP3-AA | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

General Solubility of Substituted Benzaldehydes

Benzaldehyde and its derivatives are generally characterized by their aromatic ring and a polar carbonyl group. This structure leads to a general solubility pattern where they are typically soluble in a range of common organic solvents but have limited solubility in water. The principle of "like dissolves like" is a good preliminary guide. Solvents with similar polarity to 3-Bromo-5-methoxybenzaldehyde are more likely to be effective.

Aldehydes and ketones are generally soluble in organic solvents such as benzene (B151609), ether, methanol, and chloroform.[2] The lower members of the aldehyde and ketone series are miscible with water due to hydrogen bond formation, but solubility decreases as the carbon chain length increases.[2] Given the substituted benzene ring, 3-Bromo-5-methoxybenzaldehyde is expected to have low aqueous solubility but good solubility in many organic solvents.

Quantitative Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Acetone | Ketone | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | Alcohol | 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined |

| e.g., Diethyl Ether | Ether | 25 | Data to be determined | Data to be determined |

| e.g., Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined |

| e.g., Hexane | Aliphatic Hydrocarbon | 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | Data to be determined | Data to be determined |

| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Data to be determined | Data to be determined |

| e.g., N,N-Dimethylformamide (DMF) | Amide | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of 3-Bromo-5-methoxybenzaldehyde in various organic solvents. This method is a widely accepted standard for generating reliable solubility data.

Objective: To determine the equilibrium solubility of 3-Bromo-5-methoxybenzaldehyde in a selection of organic solvents at a constant temperature.

Materials:

-

3-Bromo-5-methoxybenzaldehyde (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-5-methoxybenzaldehyde to several vials. An amount that is clearly more than what will dissolve should be used to ensure a saturated solution is achieved.

-

Carefully add a precise volume or mass of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is generally recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Concentration Analysis (HPLC Method):

-

Develop and validate an HPLC method for the quantification of 3-Bromo-5-methoxybenzaldehyde. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Prepare a series of standard solutions of 3-Bromo-5-methoxybenzaldehyde of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of 3-Bromo-5-methoxybenzaldehyde in the diluted sample using the calibration curve.

-

-

Concentration Analysis (UV-Vis Spectrophotometry Method):

-

This method can be used if 3-Bromo-5-methoxybenzaldehyde has a distinct absorbance maximum (λmax) at a wavelength where the solvent has minimal or no absorbance.

-

Prepare standard solutions and generate a calibration curve based on the absorbance at the λmax.

-

Measure the absorbance of the diluted, filtered sample.

-

Calculate the concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of 3-Bromo-5-methoxybenzaldehyde.

References

General Information on 3-Bromo-5-methoxybenzaldehyde

Crystal Structure of 3-Bromo-5-methoxybenzaldehyde: Data Not Publicly Available

As of December 2025, a comprehensive search of peer-reviewed scientific literature and major crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no publicly available single-crystal X-ray diffraction data for 3-bromo-5-methoxybenzaldehyde. Consequently, the detailed crystallographic information required to construct an in-depth technical guide, including unit cell parameters, bond lengths, bond angles, and torsion angles, is not available.

While the synthesis and application of 3-bromo-5-methoxybenzaldehyde are documented in various chemical literature sources, its three-dimensional solid-state structure has not been determined and deposited in the public domain. The compound is frequently utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of drug discovery and materials science.

Without the foundational crystallographic data, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols for crystal structure determination, or visualizations of the crystal packing and intermolecular interactions.

Despite the absence of a crystal structure, other physicochemical data and synthetic methodologies are known.

Chemical Identity:

| Property | Value |

|---|---|

| IUPAC Name | 3-bromo-5-methoxybenzaldehyde |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| CAS Number | 262450-65-7 |

Synthesis Overview

The synthesis of 3-bromo-5-methoxybenzaldehyde is typically achieved through standard organic chemistry reactions. A common synthetic route involves the bromination of a substituted benzaldehyde (B42025) or a related precursor. The workflow for a generalized synthesis is depicted below.

Caption: A generalized workflow for the synthesis of 3-Bromo-5-methoxybenzaldehyde.

Applications in Research and Development

3-Bromo-5-methoxybenzaldehyde serves as a versatile building block in the synthesis of various target molecules. Its utility is primarily in introducing a substituted phenyl ring into a larger molecular scaffold. For instance, it has been used in the preparation of inhibitors for biological targets in drug discovery programs and as a precursor for novel organic materials.

Conclusion

A definitive technical guide on the crystal structure of 3-bromo-5-methoxybenzaldehyde cannot be provided at this time due to the lack of publicly available crystallographic data. Researchers and scientists requiring this information would need to perform a single-crystal X-ray diffraction study on a suitable crystalline sample of the compound. Should this data become available in the future, a comprehensive guide as originally requested could be developed.

An In-depth Technical Guide to Potential Starting Materials for the Synthesis of 3-Bromo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential starting materials and synthetic routes for the preparation of 3-Bromo-5-methoxybenzaldehyde, a valuable intermediate in organic synthesis. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways.

Executive Summary

The synthesis of 3-Bromo-5-methoxybenzaldehyde can be approached from several key starting materials. The most direct route is the electrophilic bromination of 3-methoxybenzaldehyde (B106831) (m-anisaldehyde). However, controlling the regioselectivity of this reaction to favor the desired 3,5-disubstitution pattern over other isomers is a critical challenge. An alternative pathway commences with the more readily available vanillin (B372448), proceeding through the intermediate 5-bromovanillin (B1210037). This route, while well-established for the initial bromination step, requires a subsequent, non-trivial dehydroxylation step to arrive at the target molecule. A third potential precursor, 3-hydroxy-5-methoxybenzaldehyde (B43286), offers a strategic advantage as the hydroxyl group can be methylated after a potentially more selective bromination. This guide will explore the experimental details associated with these primary synthetic strategies.

Synthetic Pathways and Starting Materials

The selection of a starting material for the synthesis of 3-Bromo-5-methoxybenzaldehyde is primarily dictated by factors such as commercial availability, cost, and the efficiency and regioselectivity of the subsequent synthetic steps. The following sections detail the most promising starting materials and their transformation into the target molecule.

From 3-Methoxybenzaldehyde (m-Anisaldehyde)

Direct bromination of 3-methoxybenzaldehyde is the most straightforward conceptual approach. The methoxy (B1213986) group is an ortho-, para-director, while the aldehyde group is a meta-director. This leads to a complex mixture of isomers upon bromination, making the isolation of the desired 3-Bromo-5-methoxybenzaldehyde challenging.

Synthetic Pathway from 3-Methoxybenzaldehyde:

Figure 1: Synthetic approach from 3-Methoxybenzaldehyde.

While various brominating agents can be employed, achieving high regioselectivity for the 5-position remains a significant hurdle. Research indicates that the reaction of 3-methoxybenzaldehyde with a combination of iodine pentoxide (I₂O₅) and potassium bromide (KBr) in water can yield a monobrominated product, though the precise isomeric distribution requires careful analysis and purification.

From Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an inexpensive and readily available starting material. The synthesis of 3-Bromo-5-methoxybenzaldehyde from vanillin proceeds via the key intermediate, 5-bromovanillin.

Synthetic Pathway from Vanillin:

Figure 2: Synthetic pathway from Vanillin.

The bromination of vanillin to 5-bromovanillin is a well-documented and high-yielding reaction. However, the subsequent removal of the hydroxyl group at the 4-position presents a significant synthetic challenge and typically involves multiple steps, potentially lowering the overall yield.

From 3-Hydroxy-5-methoxybenzaldehyde

3-Hydroxy-5-methoxybenzaldehyde presents a strategic alternative. The free hydroxyl group can be utilized to direct the bromination and can be subsequently methylated to yield the final product.

Synthetic Pathway from 3-Hydroxy-5-methoxybenzaldehyde:

Figure 3: Synthetic pathway from 3-Hydroxy-5-methoxybenzaldehyde.

This route offers the potential for improved regioselectivity during the bromination step due to the directing effect of the hydroxyl group. The final methylation is generally a high-yielding transformation.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key transformations discussed above. All quantitative data is summarized for comparative analysis.

Synthesis of 5-Bromovanillin from Vanillin

Experimental Protocol:

A solution of vanillin (1 mole) in a suitable solvent such as methanol (B129727) or acetic acid is cooled in an ice bath. To this stirred solution, one equivalent of bromine is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The product, 5-bromovanillin, typically precipitates from the reaction mixture and can be collected by filtration, washed with cold solvent, and dried.

Quantitative Data for Synthesis of 5-Bromovanillin:

| Starting Material | Brominating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Vanillin | Br₂ | Acetic Acid | 1-2 | 0-25 | ~95 | [1] |

| Vanillin | Br₂ | Methanol | 1-2 | 0-10 | High | Not specified |

Bromination of 3-Methoxybenzaldehyde

Experimental Protocol:

To a solution of 3-methoxybenzaldehyde (1 mole) in water, iodine pentoxide (I₂O₅) and potassium bromide (KBr) are added. The reaction mixture is stirred at room temperature for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude product is a mixture of isomers that requires purification by column chromatography to isolate 3-Bromo-5-methoxybenzaldehyde.

Quantitative Data for Bromination of 3-Methoxybenzaldehyde:

| Starting Material | Brominating System | Solvent | Reaction Time (h) | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 3-Methoxybenzaldehyde | I₂O₅ / KBr | Water | Not specified | Room Temp. | Monobromo-product | 83 | Not specified |

| 3-Methoxybenzaldehyde | I₂O₅ / KBr | Water | Not specified | Room Temp. | Dibromo-product | 10 | Not specified |

Note: The specific isomer of the monobrominated product was not detailed in the available literature and would require further analytical confirmation.

Conclusion

The synthesis of 3-Bromo-5-methoxybenzaldehyde can be achieved through various pathways, with the choice of starting material being a critical decision point.

-

Direct bromination of 3-methoxybenzaldehyde offers the shortest route but is hampered by a lack of regioselectivity, necessitating challenging purification steps.

-

The vanillin-based route , via 5-bromovanillin, is well-established for the initial bromination but requires a multi-step dehydroxylation that can impact the overall efficiency.

-

Starting from 3-hydroxy-5-methoxybenzaldehyde presents a promising strategy that may offer better control over regioselectivity during bromination, followed by a straightforward methylation.

Further research into developing highly regioselective bromination methods for 3-methoxybenzaldehyde and exploring the bromination of 3-hydroxy-5-methoxybenzaldehyde would be valuable for optimizing the synthesis of 3-Bromo-5-methoxybenzaldehyde for applications in drug discovery and development.

References

Reactivity Profile of the Aldehyde Group in 3-Bromo-5-methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis, particularly as a versatile intermediate in the preparation of pharmaceuticals and other bioactive molecules.[1] The reactivity of this compound is primarily dictated by the interplay of three key functional components: the aromatic ring, the electron-withdrawing bromine atom, and the electron-donating methoxy (B1213986) group, all of which modulate the chemical behavior of the aldehyde functionality.

This technical guide provides a comprehensive analysis of the reactivity profile of the aldehyde group in 3-Bromo-5-methoxybenzaldehyde. It details the electronic and steric influences of the substituents, explores its behavior in key chemical transformations, and provides adaptable experimental protocols for its derivatization.

Electronic and Steric Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in 3-Bromo-5-methoxybenzaldehyde is a consequence of the electronic effects exerted by the bromo and methoxy substituents on the benzene (B151609) ring.

-

Bromo Group (-Br): Located at the meta-position relative to the aldehyde, the bromine atom primarily exerts a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Methoxy Group (-OCH₃): Also at a meta-position, the methoxy group exhibits a weaker electron-withdrawing inductive effect (-I) and a negligible resonance effect from this position. Its impact on the aldehyde's electrophilicity is less pronounced than that of the bromine atom.

Overall, the cumulative electron-withdrawing nature of the substituents enhances the reactivity of the aldehyde group towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

Reactivity in Key Chemical Transformations

The aldehyde group of 3-Bromo-5-methoxybenzaldehyde participates in a wide range of chemical reactions typical of aromatic aldehydes.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon readily undergoes attack by various nucleophiles.

The addition of organomagnesium halides (Grignard reagents) to the aldehyde group provides a reliable route to secondary alcohols. The reaction proceeds via a nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.

Experimental Protocol: Synthesis of 1-(3-Bromo-5-methoxyphenyl)ethanol via Grignard Reaction

Materials:

-

3-Bromo-5-methoxybenzaldehyde

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a solution of methyl iodide in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (methylmagnesium iodide).

-

Once the Grignard reagent is formed, cool the flask in an ice bath.

-

Dissolve 3-Bromo-5-methoxybenzaldehyde in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(3-Bromo-5-methoxyphenyl)ethanol. A patent for a similar Grignard reaction involving a halogenated methylbenzaldehyde reported a yield of 65.2%.[2]

Grignard Reaction Workflow

Reduction to Alcohol

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Experimental Protocol: Reduction of 3-Bromo-5-methoxybenzaldehyde to (3-Bromo-5-methoxyphenyl)methanol

Materials:

-

3-Bromo-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-Bromo-5-methoxybenzaldehyde in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent to yield the crude (3-Bromo-5-methoxyphenyl)methanol.

-

The product can be further purified by recrystallization or column chromatography.

Reduction Workflow

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. A common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) in a basic solution.

Experimental Protocol: Oxidation of 3-Bromo-5-methoxybenzaldehyde to 3-Bromo-5-methoxybenzoic Acid

Materials:

-

3-Bromo-5-methoxybenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-Bromo-5-methoxybenzaldehyde in an aqueous solution of NaOH or KOH.

-

Heat the mixture and add a solution of KMnO₄ in water portion-wise. The reaction is exothermic.

-

After the addition, reflux the mixture for 1-2 hours or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and, if necessary, add a small amount of sodium bisulfite to destroy any excess KMnO₄.

-

Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate.

-

Cool the filtrate in an ice bath and acidify with concentrated HCl until the precipitation of 3-Bromo-5-methoxybenzoic acid is complete.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization. Oxidation of substituted benzaldehydes with permanganate can yield over 90% of the corresponding benzoic acid.[3]

Oxidation Workflow

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide, typically generated in situ from a phosphonium (B103445) salt and a strong base.

Experimental Protocol: Synthesis of 1-Bromo-3-methoxy-5-vinylbenzene via Wittig Reaction

Materials:

-

3-Bromo-5-methoxybenzaldehyde

-

Potassium tert-butoxide or n-Butyllithium

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath and add a strong base (e.g., potassium tert-butoxide or n-butyllithium) to generate the ylide (a color change is typically observed).

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the ylide solution in an ice bath and add a solution of 3-Bromo-5-methoxybenzaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent. The crude product will contain triphenylphosphine (B44618) oxide as a byproduct.

-

Purify the product by column chromatography on silica gel to obtain 1-Bromo-3-methoxy-5-vinylbenzene.

Wittig Reaction Workflow

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

Materials:

-

3-Bromo-5-methoxybenzaldehyde

-

Diethyl malonate

-

Acetic acid

-

Toluene (B28343) or Ethanol

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-Bromo-5-methoxybenzaldehyde, diethyl malonate, and a catalytic amount of piperidine and acetic acid in toluene or ethanol.

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield diethyl 2-(3-bromo-5-methoxybenzylidene)malonate. Knoevenagel condensations of aldehydes with diethyl malonate are known to proceed in high yields, often between 85-95%.[4]

Knoevenagel Condensation Workflow

Quantitative Reactivity Data

Direct quantitative kinetic or yield data for many reactions of 3-Bromo-5-methoxybenzaldehyde is not extensively reported in the literature. However, the reactivity can be inferred by comparison with analogous substituted benzaldehydes. The electron-withdrawing nature of the bromo and methoxy groups in the meta positions is expected to enhance the reactivity of the aldehyde towards nucleophilic attack compared to benzaldehyde or anisaldehyde.

| Reaction Type | Reactant | Product | Reported Yield (Analogous Reactions) | Reference |

| Grignard Reaction | Methylmagnesium Iodide | 1-(3-Bromo-5-methoxyphenyl)ethanol | ~65% (for a similar system) | [2] |

| Knoevenagel Condensation | Diethyl Malonate | Diethyl 2-(3-bromo-5-methoxybenzylidene)malonate | 85-95% (typical for aldehydes) | [4] |

| Oxidation | Potassium Permanganate | 3-Bromo-5-methoxybenzoic Acid | >90% (typical for substituted benzaldehydes) | [3] |

Spectroscopic Data

Conclusion

3-Bromo-5-methoxybenzaldehyde exhibits a rich and predictable reactivity profile centered around its electrophilic aldehyde group. The presence of electron-withdrawing bromo and methoxy substituents at the meta positions enhances the susceptibility of the carbonyl carbon to nucleophilic attack, facilitating a variety of important synthetic transformations. This guide provides a foundational understanding and practical protocols for the utilization of this versatile building block in the synthesis of more complex molecular architectures for applications in drug discovery and materials science. Further quantitative studies on the reaction kinetics and optimization of yields for specific reactions involving this compound would be a valuable addition to the field.

References

- 1. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 2. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. US4751307A - Wittig-reaction processes - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 3-Bromo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing 3-Bromo-5-methoxybenzaldehyde in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are foundational in modern organic synthesis, enabling the efficient construction of complex molecular architectures from simple precursors. The protocols and data presented herein are intended to serve as a practical guide for laboratory execution.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a class of powerful chemical transformations that form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions typically involve the coupling of an organohalide (or triflate) with an organometallic or organic nucleophile in the presence of a palladium catalyst and a base. The general catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation (for Suzuki, and related reactions) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

3-Bromo-5-methoxybenzaldehyde is a versatile building block, featuring an electron-rich aromatic ring substituted with a bromine atom, a methoxy (B1213986) group, and an aldehyde functionality. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling, allowing for the introduction of a wide variety of substituents at the 3-position. The aldehyde group can be retained or further functionalized, making this substrate particularly useful in the synthesis of complex molecules, including pharmaceutical intermediates and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. It is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds.

Quantitative Data Summary for Suzuki-Miyaura Coupling

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 80 | 12 | 92 |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene (B28343)/H₂O (4:1) | 90 | 12 | 85 (analogous) |

| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 10 | 92 (analogous) |

Note: Data for entries 2 and 3 are representative of reactions with similar aryl bromides and are provided as a guideline.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-isopropenyl-5-methoxybenzaldehyde.

Materials:

-

3-Bromo-5-methoxybenzaldehyde (1.0 equiv)

-

2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Deionized water (degassed)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-methoxybenzaldehyde (1.0 mmol, 215 mg), 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 202 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

-

Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-